molecular formula C11H21NO2 B13327604 3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one

Katalognummer: B13327604
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: DDKORDXNLOSKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one is a chemical compound with the molecular formula C11H21NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a butan-2-one group attached to a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 5-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H21NO2

Molekulargewicht

199.29 g/mol

IUPAC-Name

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one

InChI

InChI=1S/C11H21NO2/c1-8-6-14-7-9(12-8)5-10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI-Schlüssel

DDKORDXNLOSKMW-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(N1)CC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.